propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate
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Overview
Description
Propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate is a chemical compound with a complex structure that includes a carbamate group, a hydroxyl group, and multiple methyl and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate typically involves the reaction of an appropriate isocyanate with an alcohol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like dibutyltin dilaurate to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates or ethers.
Scientific Research Applications
Propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar hydroxyl and methyl groups.
2-Hydroxy-2-methylpropiophenone: Another compound with a hydroxyl group and a similar structural framework.
Uniqueness
Propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6298-80-2 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
propan-2-yl N-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-8(2)11-7-6-10(5)12(13(11)16)15-14(17)18-9(3)4/h6-9,16H,1-5H3,(H,15,17) |
InChI Key |
ZYUMADVFYYQSON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)NC(=O)OC(C)C |
Origin of Product |
United States |
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